Methyl 4-(2-chloro-2-oxoethyl)benzoate
Description
Methyl 4-(2-chloro-2-oxoethyl)benzoate is an organic compound featuring a benzoate ester core substituted at the para position with a 2-chloro-2-oxoethyl group. This structure combines a polar ester moiety with an electron-withdrawing chloro-oxoethyl substituent, influencing its physicochemical and reactivity profiles. For instance, 2-(4-chlorophenyl)-2-oxoethyl 4-hydroxybenzoate () is prepared by reacting 4-hydroxybenzoic acid with 2-bromo-1-(4-chlorophenyl)ethanone in dimethylformamide (DMF) under mild conditions (room temperature, 2 h), achieving a 92.8% yield . Such methods likely extend to this compound, with modifications to incorporate the methyl ester group.
Properties
CAS No. |
142667-04-7 |
|---|---|
Molecular Formula |
C10H9ClO3 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
methyl 4-(2-chloro-2-oxoethyl)benzoate |
InChI |
InChI=1S/C10H9ClO3/c1-14-10(13)8-4-2-7(3-5-8)6-9(11)12/h2-5H,6H2,1H3 |
InChI Key |
KEQUVXVLIIKCRO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent variations:
Key Observations :
- Chloro vs. Dichloro Substituents: The dichloro derivative () exhibits greater lipophilicity (logP) and reduced solubility compared to mono-chloro analogues due to increased halogen content .
- Ketone vs. Ethyl Chloride : The absence of the ketone group in methyl 4-(2-chloroethyl)benzoate () reduces electrophilicity, altering reactivity in nucleophilic substitutions .
- Ester vs. Hydroxyl/Methoxy Groups : Hydroxyl derivatives () have higher polarity, whereas methoxy groups () enhance stability against hydrolysis compared to esters .
Physicochemical Properties
Data derived from analogous compounds:
Notes:
Reactivity Trends :
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